

PND-1186: Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: PND-1186

Cat. No.: B1684527

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These application notes provide comprehensive guidance on the solubility and preparation of **PND-1186** (also known as VS-4718), a potent and highly specific reversible inhibitor of Focal Adhesion Kinase (FAK), for use in cell culture experiments. The provided protocols and data are intended to ensure accurate and reproducible results in preclinical cancer research.

Introduction to PND-1186

PND-1186 is a small molecule inhibitor of FAK with an IC₅₀ of 1.5 nM for the recombinant enzyme and approximately 100 nM in breast carcinoma cells.^{[1][2][3][4]} By targeting FAK, a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, survival, and migration, **PND-1186** has been shown to selectively induce apoptosis in tumor cells, particularly in three-dimensional (3D) culture environments.^{[2][3][4][5]} It inhibits FAK autophosphorylation at Tyr-397, a key step in the activation of downstream signaling pathways.^{[1][5][6]}

Solubility of PND-1186

The solubility of **PND-1186** is a critical factor for the preparation of stock and working solutions for cell-based assays. The following table summarizes the solubility of **PND-1186** in common laboratory solvents.

Solvent	Solubility	Notes
DMSO	≥ 100 mg/mL (185.89 mM)[6]	Ultrasonic treatment may be required to achieve this concentration. Use freshly opened DMSO as it is hygroscopic.[6] Other sources report solubility up to 100 mM and >25.1 mg/mL.[7]
Water	22 mg/mL[3][5] (as HCl salt)	Ultrasonic treatment may be needed.[6]

Preparation of PND-1186 for Cell Culture Experiments

This protocol outlines the steps for preparing **PND-1186** stock and working solutions for treating cells in culture.

Materials

- **PND-1186** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
- Sterile cell culture medium appropriate for the cell line
- Vortex mixer
- Ultrasonic bath (optional)

Preparation of Stock Solution (10 mM in DMSO)

- **Aseptic Technique:** Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- **Weighing:** Accurately weigh the desired amount of **PND-1186** powder. The molecular weight of **PND-1186** is 501.51 g/mol .
- **Reconstitution:** Add the appropriate volume of anhydrous DMSO to the **PND-1186** powder to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.015 mg of **PND-1186** in 1 mL of DMSO.
- **Dissolution:** Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.[7]
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[6]

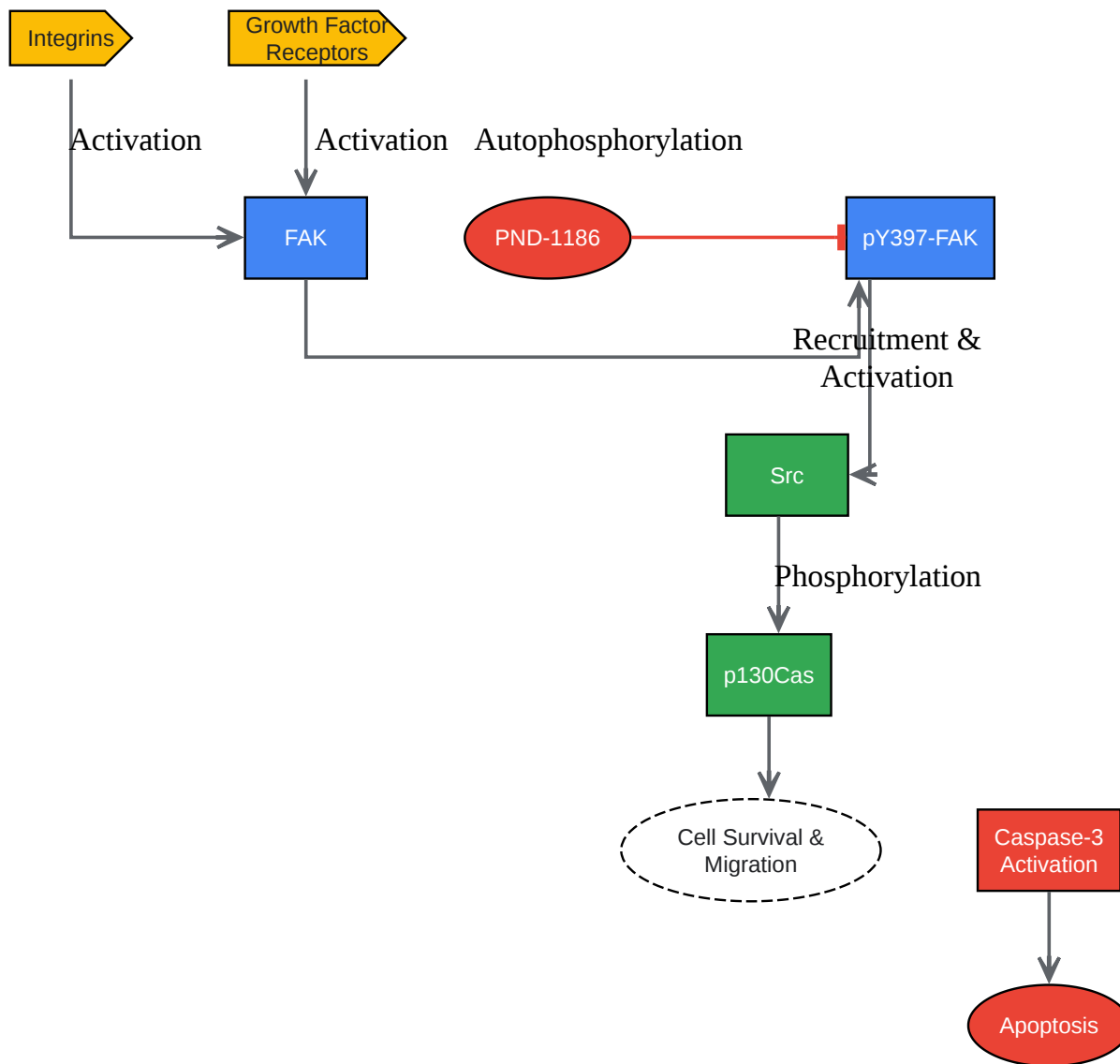
Preparation of Working Solution

- **Thawing:** Thaw a single aliquot of the **PND-1186** stock solution at room temperature.
- **Dilution:** Dilute the stock solution to the desired final working concentration using sterile cell culture medium. For example, to prepare a 1 μ M working solution in 1 mL of medium, add 0.1 μ L of the 10 mM stock solution to 999.9 μ L of cell culture medium.
- **Final DMSO Concentration:** It is crucial to maintain a low final concentration of DMSO in the cell culture medium, typically between 0.1% and 0.2%, as higher concentrations can be toxic to cells.[5] Ensure the vehicle control (medium with the same final concentration of DMSO without **PND-1186**) is included in all experiments.
- **Application to Cells:** Add the prepared working solution to the cell cultures and incubate for the desired experimental duration.

PND-1186 Signaling Pathway

PND-1186 exerts its effects by inhibiting the FAK signaling pathway. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Tyr-397. This

creates a binding site for Src family kinases, leading to the phosphorylation of other downstream targets like p130Cas, which is involved in cell migration and survival. By inhibiting FAK, **PND-1186** blocks these downstream events, ultimately leading to the activation of caspase-3 and apoptosis, particularly in cells grown in 3D environments.[2][3][5]

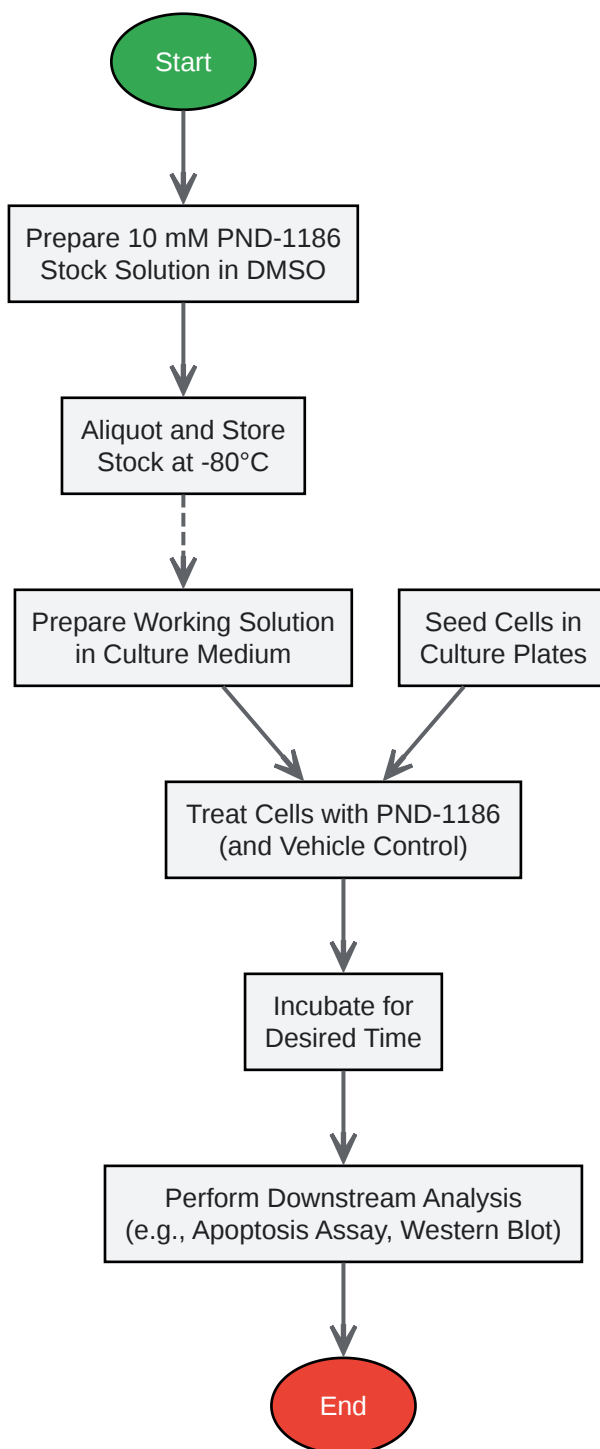


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Caption: **PND-1186** inhibits FAK autophosphorylation, blocking downstream signaling and promoting apoptosis.

Experimental Workflow for PND-1186 Treatment

The following diagram illustrates a typical workflow for treating cultured cells with **PND-1186**.



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Caption: A standard workflow for preparing and using **PND-1186** in cell culture experiments.

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